molecular formula C4H2F3IN2OS B14136067 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 88976-84-5

3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B14136067
CAS No.: 88976-84-5
M. Wt: 310.04 g/mol
InChI Key: MLSXBPDARHQXEH-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the iodomethyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their unique electronic and steric properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with molecular targets through its iodomethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules . The pathways involved in these interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
  • 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
  • 3-(Fluoromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Uniqueness

3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules .

Properties

CAS No.

88976-84-5

Molecular Formula

C4H2F3IN2OS

Molecular Weight

310.04 g/mol

IUPAC Name

3-(iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H2F3IN2OS/c5-4(6,7)2-9-10(1-8)3(11)12-2/h1H2

InChI Key

MLSXBPDARHQXEH-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)SC(=N1)C(F)(F)F)I

Origin of Product

United States

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